5-AMINO-7-(5-BROMO-2-THIENYL)-2-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-OXO-7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8(3H)-DICARBONITRILE
Overview
Description
“5-AMINO-7-(5-BROMO-2-THIENYL)-2-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-OXO-7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8(3H)-DICARBONITRILE” is a complex organic compound that belongs to the class of thiazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-AMINO-7-(5-BROMO-2-THIENYL)-2-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-OXO-7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8(3H)-DICARBONITRILE” typically involves multi-step organic reactions. The starting materials often include substituted thiophenes and pyridines, which undergo various reactions such as bromination, amination, and cyclization under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers could investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure might be optimized to enhance its pharmacological properties and reduce toxicity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate these mechanisms and identify the key molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other thiazolopyridines or substituted thiophenes with comparable structures and properties. Examples could be:
- 5-Amino-7-(2-thienyl)-2-[(Z)-1-(2-thienyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8(3H)-dicarbonitrile
- 5-Amino-7-(4-bromo-2-thienyl)-2-[(Z)-1-(4-bromo-2-thienyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8(3H)-dicarbonitrile
Uniqueness
The uniqueness of “5-AMINO-7-(5-BROMO-2-THIENYL)-2-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-OXO-7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8(3H)-DICARBONITRILE” lies in its specific substitution pattern and the presence of multiple functional groups, which might confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(2Z)-5-amino-7-(5-bromothiophen-2-yl)-2-[(5-bromothiophen-2-yl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Br2N4OS3/c19-13-3-1-8(26-13)5-12-17(25)24-16(23)9(6-21)15(10(7-22)18(24)28-12)11-2-4-14(20)27-11/h1-5,15H,23H2/b12-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAUXPCWRLZWJZ-XGICHPGQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(S4)Br)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Br)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(S4)Br)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Br2N4OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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